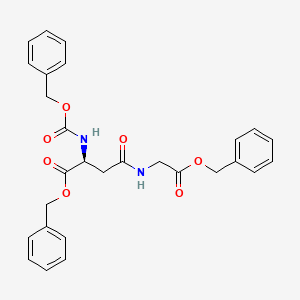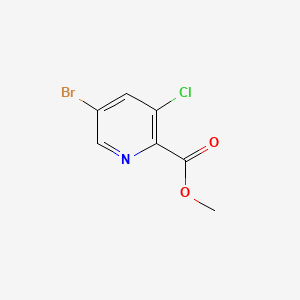
2-(1-Hydroxy-7-methyloctoxy)carbonylbenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is characterized by its molecular formula C17H24O5 and a molecular weight of 308.37 g/mol. It is a colorless to off-white thick oil or sticky solid that is slightly soluble in chloroform and ethyl acetate.
科学的研究の応用
2-(1-Hydroxy-7-methyloctoxy)carbonylbenzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, particularly its role as a metabolite of dibutyl phthalate.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable esters with various drugs.
Industry: Utilized in the production of plasticizers and other polymer additives to enhance the flexibility and durability of plastics.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Hydroxy-7-methyloctoxy)carbonylbenzoate typically involves the esterification of phthalic anhydride with 1-hydroxy-7-methyloctanol under acidic conditions. The reaction is carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated to reflux, and the progress of the reaction is monitored by thin-layer chromatography (TLC). After completion, the reaction mixture is cooled, and the product is extracted using an organic solvent such as dichloromethane. The organic layer is then washed with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to obtain the crude product, which is purified by column chromatography.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is carried out in large reactors with efficient mixing and temperature control. The use of continuous flow reactors can enhance the efficiency and yield of the process. The purification steps involve large-scale chromatography or crystallization techniques to obtain the final product with high purity.
化学反応の分析
Types of Reactions
2-(1-Hydroxy-7-methyloctoxy)carbonylbenzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form amides or thioesters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under reflux conditions.
Reduction: Lithium aluminum hydride in dry ether at room temperature.
Substitution: Amines or thiols in the presence of a base such as triethylamine at room temperature.
Major Products Formed
Oxidation: Formation of 2-(1-oxo-7-methyloctoxy)carbonylbenzoate.
Reduction: Formation of 2-(1-hydroxy-7-methyloctyl)benzoate.
Substitution: Formation of 2-(1-amino-7-methyloctoxy)carbonylbenzoate or 2-(1-thio-7-methyloctoxy)carbonylbenzoate.
作用機序
The mechanism of action of 2-(1-Hydroxy-7-methyloctoxy)carbonylbenzoate involves its interaction with cellular enzymes and receptors. As a metabolite of dibutyl phthalate, it can bind to and inhibit the activity of certain enzymes involved in lipid metabolism. This inhibition can lead to alterations in cellular lipid levels and affect various signaling pathways. Additionally, the compound can interact with nuclear receptors such as peroxisome proliferator-activated receptors (PPARs), modulating gene expression and influencing cellular processes such as differentiation and proliferation.
類似化合物との比較
Similar Compounds
Monohydroxyisononyl phthalate: Another metabolite of dibutyl phthalate with similar chemical properties and biological effects.
2-(1-Hydroxy-7-methyloctyl)benzoate: A reduced form of 2-(1-Hydroxy-7-methyloctoxy)carbonylbenzoate with a hydroxyl group instead of an ester group.
2-(1-Amino-7-methyloctoxy)carbonylbenzoate: A substitution product with an amino group instead of a hydroxyl group.
Uniqueness
This compound is unique due to its specific structure, which allows it to undergo a variety of chemical reactions and interact with biological systems in distinct ways. Its role as a metabolite of dibutyl phthalate also makes it a valuable compound for studying the environmental and health impacts of phthalate exposure.
特性
IUPAC Name |
2-(1-hydroxy-7-methyloctoxy)carbonylbenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O5/c1-12(2)8-4-3-5-11-15(18)22-17(21)14-10-7-6-9-13(14)16(19)20/h6-7,9-10,12,15,18H,3-5,8,11H2,1-2H3,(H,19,20)/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBGYBXWEUOJCFY-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCC(O)OC(=O)C1=CC=CC=C1C(=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23O5- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

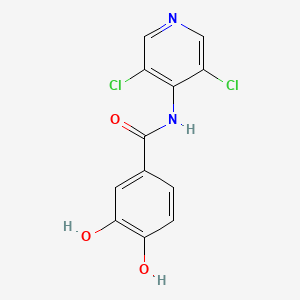
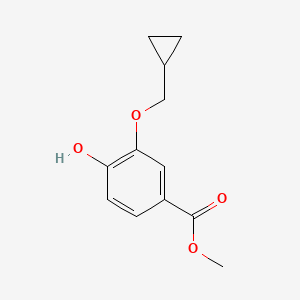


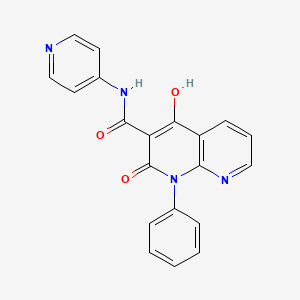

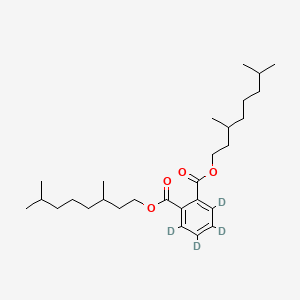
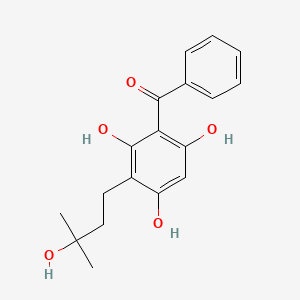

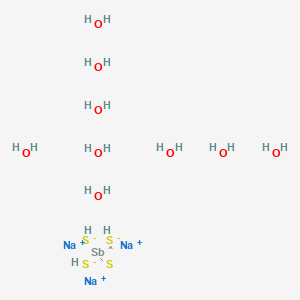
palladium Tetrafluoroborate](/img/no-structure.png)
